molecular formula C11H11BrO3 B8699655 6-bromo-5-methoxy-3,4-dihydro-1H-isochromene-1-carbaldehyde

6-bromo-5-methoxy-3,4-dihydro-1H-isochromene-1-carbaldehyde

Cat. No.: B8699655
M. Wt: 271.11 g/mol
InChI Key: NQVHCFAVXZXCKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-5-methoxy-3,4-dihydro-1H-isochromene-1-carbaldehyde is a useful research compound. Its molecular formula is C11H11BrO3 and its molecular weight is 271.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

6-bromo-5-methoxy-3,4-dihydro-1H-isochromene-1-carbaldehyde

InChI

InChI=1S/C11H11BrO3/c1-14-11-8-4-5-15-10(6-13)7(8)2-3-9(11)12/h2-3,6,10H,4-5H2,1H3

InChI Key

NQVHCFAVXZXCKC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1CCOC2C=O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-N-methyl-N,5-bis(methyloxy)-3,4-dihydro-1H-isochromene-1-carboxamide (300 mg, 0.9 mmol) in 20 mL of anhydrous THF was cooled to −30° C. and then DIBAL-H (1.3 mL, 1.3 mmol, 1M) was added. The mixture was stirred at −30° C. for 2 hours. The reaction was quenched with water and extracted with DCM. The organic layer was washed with brine, dried over anhydrous sodium sulfate and concentrated. The crude 6-bromo-5-(methyloxy)-3,4-dihydro-1H-isochromene-1-carbaldehyde was used for next step without purification.
Name
6-bromo-N-methyl-N,5-bis(methyloxy)-3,4-dihydro-1H-isochromene-1-carboxamide
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two

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